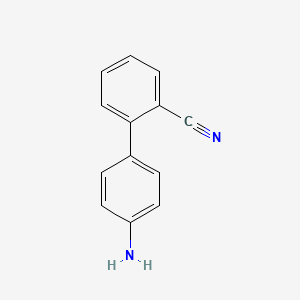

2-(4-Aminophenyl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAWYCDFPYMOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362720 | |

| Record name | 4-Amino-2'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91822-41-2 | |

| Record name | 4-Amino-2'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of the 2-(4-Aminophenyl)benzonitrile Core

The direct formation of the 2-(4-aminophenyl)benzonitrile structure involves key chemical transformations, including the formation of the biphenyl (B1667301) linkage and the introduction of the amino group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of biaryl compounds. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.comwikipedia.orglibretexts.org This reaction's versatility and functional group tolerance make it a suitable strategy for constructing the biphenyl core of 2-(4-aminophenyl)benzonitrile. tcichemicals.com

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For the synthesis of a 2-(4-aminophenyl)benzonitrile precursor, this could involve coupling an appropriately substituted boronic acid or ester with a substituted aryl halide. researchgate.net The choice of ligands, such as bulky biaryldialkyl monophosphines, can be beneficial for the efficiency of the Suzuki-Miyaura coupling reaction. researchgate.net

While direct synthesis of 2-(4-aminophenyl)benzonitrile via Suzuki-Miyaura coupling is plausible, many reported syntheses of related structures often involve the coupling of precursors followed by functional group transformations. For instance, a common strategy is to couple a nitro-substituted aryl halide with a corresponding boronic acid, and then reduce the nitro group to an amine in a subsequent step.

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling Reactions

| Feature | Description |

| Catalyst | Typically a Palladium(0) complex. libretexts.org |

| Reactants | Organoboron compound (e.g., boronic acid) and an organohalide. tcichemicals.comwikipedia.org |

| Key Steps | Oxidative addition, transmetalation, and reductive elimination. libretexts.org |

| Advantages | Mild reaction conditions, high tolerance for various functional groups. tcichemicals.com |

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. masterorganicchemistry.comlibretexts.org This two-step approach, involving nitration followed by reduction, is a fundamental strategy in aromatic chemistry. For the synthesis of 2-(4-aminophenyl)benzonitrile, a precursor such as 2-(4-nitrophenyl)benzonitrile would be synthesized first, often via a cross-coupling reaction, and then the nitro group is reduced to the desired amine. rsc.orgpsu.edu

Several reagents and conditions can be employed for the reduction of aromatic nitro compounds. lkouniv.ac.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum is a widely used method. lkouniv.ac.incommonorganicchemistry.com This method is often clean and efficient. commonorganicchemistry.com Another common approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comlkouniv.ac.in For instance, the reduction of a nitro group can be achieved using Fe/CaCl2 through catalytic transfer hydrogenation, which is tolerant of various functional groups like nitriles. organic-chemistry.org Tin(II) chloride (SnCl2) also serves as a mild reducing agent for this transformation. commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the nitrile group. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂/Pd/C | Catalytic hydrogenation | Can reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation. commonorganicchemistry.com |

| Fe/Acid | Acidic medium | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral medium | Mild and can be selective. commonorganicchemistry.com |

| Zn/Acid | Acidic medium | Mild and selective. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Basic medium | Can be used when acidic conditions are not suitable. commonorganicchemistry.com |

The 2-(4-aminophenyl)benzonitrile scaffold can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. nih.govarabjchem.orgresearchgate.netnih.gov These reactions often involve the amino and/or nitrile groups participating in the formation of a new ring system. For example, tandem addition/cyclization reactions catalyzed by palladium have been developed to synthesize 2,4-diarylquinazolines from 2-(benzylidenamino)benzonitriles and arylboronic acids. nih.gov In this process, the nitrogen atom of the nitrile group is incorporated into the newly formed N-heterocycle. nih.gov

Synthesis of 2-(4-Aminophenyl)benzonitrile as a Building Block

2-(4-Aminophenyl)benzonitrile is a valuable monomer and intermediate in the synthesis of functional materials due to its reactive amino group and the presence of the nitrile functionality.

The diamine nature of molecules structurally related to 2-(4-aminophenyl)benzonitrile makes them excellent monomers for polycondensation reactions to form high-performance polymers like polyimides and polyamides. researchgate.netresearchgate.netmdpi.com For instance, novel polyimides with pendant nitrile groups have been synthesized from diamine monomers such as 2,6-bis(4-aminophenoxy)benzonitrile and various tetracarboxylic dianhydrides. researchgate.net These polyimides often exhibit desirable properties such as good solubility in polar solvents, high thermal stability, and high glass transition temperatures. researchgate.netlew.ro

The general process involves the reaction of the diamine with a dianhydride to form a poly(amic acid) solution, which is then thermally or chemically cyclized to the final polyimide. researchgate.netsid.ir The incorporation of the nitrile group into the polymer backbone can enhance properties like the dielectric constant. researchgate.net Similarly, aromatic poly(amide-imide)s have been synthesized by the solution polycondensation of nitrile-containing diamines with trimellitic anhydride (B1165640) chloride. researchgate.net

Table 3: Properties of Polymers Derived from Nitrile-Containing Diamines

| Polymer Type | Monomers | Key Properties | Reference |

| Polyimide | 2,6-bis(4-aminophenoxy)benzonitrile and aromatic dianhydrides | Good solubility, high thermal stability, high glass transition temperatures. researchgate.net | researchgate.net |

| Poly(amide-imide) | 2,6-bis(m-aminophenoxy)benzonitrile and trimellitic anhydride chloride | Soluble in polar organic solvents, good film-forming ability. researchgate.net | researchgate.net |

| Polyimide | 3-(bis(4-aminophenyl)amino)benzonitrile and aromatic dianhydrides | Organo-soluble, thermally stable. rsc.orgrsc.orgrsc.org | rsc.orgrsc.orgrsc.org |

The unique structure of 2-(4-aminophenyl)benzonitrile and its derivatives makes them suitable for the development of functional materials, including those for chemo- and biosensors. The amino group provides a site for further chemical modification, allowing for the attachment of specific recognition elements or signaling units. The nitrile group can also be a site for further reactions or can contribute to the material's electronic properties.

For example, the related compound benzonitrile (B105546), 4-(2-(4-aminophenyl)ethenyl)-, which features a styrene-like side chain with an amino group, is considered a versatile intermediate for creating new materials with specific optical or electrical properties. ontosight.ai The presence of the amino group allows for its potential exploration in biological studies, such as interacting with enzymes or receptors. ontosight.ai While direct examples for 2-(4-aminophenyl)benzonitrile in chemo- and biosensors are not extensively detailed in the provided context, the structural motifs present suggest its potential as a precursor for such applications through appropriate derivatization.

Advanced Synthetic Transformations of the 2-(4-Aminophenyl)benzonitrile Scaffold

The 2-(4-aminophenyl)benzonitrile scaffold is a versatile platform in organic synthesis, offering multiple reactive sites for structural elaboration. Its unique architecture, featuring a nucleophilic primary amine, an electrophilic nitrile moiety, and two distinct aromatic rings, allows for a wide range of chemical transformations. These modifications are crucial for developing novel materials and pharmacologically active agents. Advanced synthetic strategies focus on selectively targeting these functional groups to build molecular complexity.

The primary aromatic amine group in 2-(4-aminophenyl)benzonitrile is a key site for nucleophilic reactions, enabling the introduction of diverse functionalities.

Acylation and Amide Bond Formation: The amine group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. For instance, the reaction of 2-(acylamino)benzonitriles with primary aromatic amines can be catalyzed by acids like trifluoroacetic acid to produce 2-substituted 4-(arylamino)quinazolines. colab.ws This transformation highlights the amine's role as a precursor to more complex heterocyclic systems.

Oxidation: The amine group can be oxidized to the corresponding nitro derivative using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. benchchem.com This transformation is significant as the nitro group can subsequently be used as a handle for other reactions or to modulate the electronic properties of the molecule.

Condensation Reactions: The nucleophilic amine can participate in condensation reactions with carbonyl compounds. A notable application is the synthesis of 2-(4-aminophenyl)benzothiazoles, where the amine reacts with reagents like 2-aminobenzenethiol and 4-aminobenzoic acid or benzonitrile at high temperatures, often in the presence of polyphosphoric acid. researchgate.net

Table 1: Selected Reactions for Functionalization of the Amine Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Acylation | Anhydrides, isocyanates, or ethyl chloroformate at room temperature. | 2-(Acylamino)benzonitriles | colab.ws |

| Oxidation | Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). | 2-(4-Nitrophenyl)benzonitrile | benchchem.com |

| Condensation | 2-Aminobenzenethiol, 4-aminobenzoic acid, polyphosphoric acid (PPA), 220°C. | 2-(4-Aminophenyl)benzothiazole derivatives | researchgate.net |

The nitrile (-CN) group is a valuable functional group that can be converted into a variety of other moieties through several key transformations.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, which proceeds via nucleophilic hydride additions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), is another widely used method. benchchem.com

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). libretexts.org This reaction typically proceeds through an intermediate amide, which is then further hydrolyzed. This conversion is fundamental for transforming the scaffold into derivatives containing a carboxyl group.

Cycloaddition and Annulation Reactions: The nitrile group is an excellent participant in cycloaddition and annulation reactions to form heterocyclic rings. For example, it can react with 2-aminoaryl alcohols in the presence of a cobalt catalyst to yield quinazolines. nih.gov Similarly, iron-catalyzed domino reactions involving ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097) lead to the formation of 2-phenylquinazolin-4-amines. nih.gov Another significant reaction is the formation of tetrazine rings, which can be achieved by reacting nitrile-containing precursors with hydrazine (B178648) hydrate.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup. | Primary Amine (-CH₂NH₂) | libretexts.org |

| Reduction | Hydrogen (H₂) gas, Palladium on carbon (Pd/C) catalyst. | Primary Amine (-CH₂NH₂) | benchchem.com |

| Hydrolysis | Acid (e.g., H₂SO₄) or base (e.g., NaOH) in aqueous solution, heat. | Carboxylic Acid (-COOH) | libretexts.org |

| Annulation | 2-Aminoaryl alcohols, Cobalt catalyst. | Quinazoline ring | nih.gov |

| Cycloaddition | Hydrazine hydrate, acidic conditions. | Tetrazine ring |

The 2-(4-aminophenyl)benzonitrile scaffold contains two distinct phenyl rings, each with different susceptibility to aromatic substitution reactions due to the electronic influence of their substituents.

Electrophilic Aromatic Substitution (SEAr):

On the Aminophenyl Ring: The amino group (-NH₂) is a powerful electron-donating group (EDG) and is strongly activating. saskoer.ca It directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted, electrophilic attack will occur predominantly at the two equivalent ortho positions (C3' and C5'). Reactions like halogenation or nitration would be directed to these sites.

On the Benzonitrile Ring: The nitrile group (-CN) is an electron-withdrawing group (EWG) and is deactivating. youtube.com It directs incoming electrophiles to the meta position (C4 and C6). Furthermore, the bulky 4-aminophenyl substituent at C2 may sterically hinder attack at the C3 position, making substitution at C5 the most likely outcome for electrophilic attack on this ring. The deactivating nature of the nitrile group means that harsher reaction conditions are generally required for substitution on this ring compared to the aminophenyl ring.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions typically require an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (like a halogen). While the parent compound is not primed for SNAr, its halogenated derivatives are. For example, if a halogen were present on the benzonitrile ring, the strong electron-withdrawing effect of the nitrile group would facilitate its displacement by a nucleophile. Studies on related structures like 2,4-dichloroquinazoline (B46505) show that nucleophilic substitution is highly regioselective, with the C4 position being more susceptible to nucleophilic attack due to electronic factors. mdpi.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Directing Group | Group Type | Predicted Position(s) of Substitution | Reference |

| Aminophenyl Ring | Amino (-NH₂) | Activating, Ortho, Para-Directing | C3' and C5' (ortho to amine) | saskoer.ca |

| Benzonitrile Ring | Nitrile (-CN) | Deactivating, Meta-Directing | C5 (meta to nitrile) | youtube.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 2-(4-Aminophenyl)benzonitrile, the IR spectrum is expected to be dominated by absorption bands corresponding to the N-H vibrations of the primary amine, the C≡N stretch of the nitrile, and various vibrations of the disubstituted aromatic rings.

The primary amino (-NH₂) group gives rise to several distinct absorption bands. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Based on data from analogous compounds like 4-aminobenzonitrile (B131773) and 2-aminobenzonitrile, these are expected to appear around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. nist.govchemicalbook.com An N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range.

The nitrile (C≡N) functional group is characterized by a sharp, intense absorption band in the triple bond region of the spectrum, typically between 2260 and 2220 cm⁻¹. For aromatic nitriles, conjugation with the phenyl ring slightly lowers this frequency. In benzonitrile (B105546), this peak is observed around 2230 cm⁻¹. researchgate.net A similar absorption is expected for 2-(4-Aminophenyl)benzonitrile. The IR spectrum of 2-amino-4-chlorobenzonitrile (B1265954) shows a C≡N stretching band at 2211 cm⁻¹, providing a close reference for a substituted aminobenzonitrile structure. analis.com.my

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The substitution pattern on the two phenyl rings (1,2-disubstitution and 1,4-disubstitution) will give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region of the fingerprint region, which can help confirm the substitution pattern. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-(4-Aminophenyl)benzonitrile

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium-Strong |

| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |

| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium-Weak |

| C≡N Stretch | Nitrile | ~2225 | Strong, Sharp |

| N-H Scissoring | Primary Amine | ~1620 | Medium |

| Aromatic C=C Stretch | Aryl Ring | 1600-1450 | Medium-Weak |

| C-N Stretch | Aryl Amine | ~1300 | Medium |

| Aromatic C-H Bending | 1,2-disubstituted ring | ~750 | Strong |

| Aromatic C-H Bending | 1,4-disubstituted ring | ~830 | Strong |

Raman spectroscopy serves as an excellent complement to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Consequently, symmetric, non-polar bonds often produce strong Raman signals.

The most characteristic feature in the Raman spectrum of 2-(4-Aminophenyl)benzonitrile is expected to be the C≡N stretching vibration. The nitrile group, due to the high polarizability of the triple bond, typically exhibits a very strong and sharp Raman band around 2225 cm⁻¹. Data for benzonitrile and 4-aminobenzonitrile confirm a strong Raman signal for the nitrile stretch in this region. chemicalbook.comualberta.ca

The symmetric "ring breathing" vibrations of the aromatic rings, which involve the expansion and contraction of the carbon rings, are also expected to be prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. The aromatic C=C stretching vibrations between 1600-1500 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹ will also be present. The symmetric nature of the 1,4-disubstituted aminophenyl ring is likely to give rise to particularly strong Raman signals for its ring vibrations.

Table 2: Predicted Raman Shifts for 2-(4-Aminophenyl)benzonitrile

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium |

| C≡N Stretch | Nitrile | ~2225 | Very Strong |

| Aromatic C=C Stretch | Aryl Ring | 1600-1500 | Strong |

| Aromatic Ring Breathing | Aryl Ring | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, it is possible to map out the carbon-hydrogen framework and establish connectivity between atoms.

The ¹H NMR spectrum of 2-(4-Aminophenyl)benzonitrile would provide detailed information about the chemical environment of the hydrogen atoms. The spectrum can be divided into two main regions: the aromatic region and the signal from the amine protons.

The aromatic protons, totaling eight, are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The signals will be complex due to the presence of two distinct spin systems and restricted rotation around the biphenyl (B1667301) single bond.

The protons on the 4-aminophenyl ring are expected to form an AA'BB' system. The protons ortho to the amino group (H-2' and H-6') would appear upfield due to the electron-donating nature of the -NH₂ group, likely in the range of 6.7-6.9 ppm. The protons meta to the amino group (H-3' and H-5') would be slightly downfield from this.

The protons on the benzonitrile ring will exhibit a more complex pattern due to the ortho-nitrile group. The signals are expected to be spread over a wider range, with the proton adjacent to the nitrile group being the most deshielded.

The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically appears in the range of 3.5-5.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(4-Aminophenyl)benzonitrile

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3, H-4, H-5, H-6 | 7.4 - 7.9 | Multiplet | 4H |

| H-3', H-5' | ~7.3 | Doublet | 2H |

| H-2', H-6' | ~6.8 | Doublet | 2H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(4-Aminophenyl)benzonitrile, distinct signals are expected for the nitrile carbon and the twelve aromatic carbons.

The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm range. Based on data for benzonitrile and 4-aminobenzonitrile, this signal is predicted to be around 118-120 ppm. chemicalbook.comchemicalbook.com This signal is often of lower intensity due to its long relaxation time.

The twelve aromatic carbons will resonate in the region of approximately 110-150 ppm. The carbon attached to the amino group (C-4') is expected to be the most shielded aromatic carbon due to the strong electron-donating effect of the nitrogen, appearing around 148-150 ppm. Conversely, the carbons attached to the electron-withdrawing nitrile group (C-2) and the carbon linking the two rings (C-1 and C-1') will be deshielded. The chemical shifts of the protonated aromatic carbons will range from approximately 114 to 135 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-(4-Aminophenyl)benzonitrile

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~119 |

| Quaternary Carbons (C-1, C-2, C-1', C-4') | 110 - 150 |

| Protonated Aromatic Carbons | 114 - 135 |

While ¹H and ¹³C NMR provide essential information, unambiguous assignment of all signals, especially in the complex aromatic region, requires two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish proton-proton connectivities within each aromatic ring. It would allow for the tracing of J-coupling pathways, helping to differentiate the protons on the benzonitrile ring from those on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. This is essential for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This technique would be invaluable for assigning the quaternary carbons by observing correlations from nearby protons. For instance, correlations from H-3' and H-5' to C-1' and C-4' would confirm their assignments. Similarly, correlations from protons on both rings to the carbons involved in the biphenyl linkage (C-1 and C-1') would definitively establish the connectivity of the two rings.

Together, these 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of 2-(4-Aminophenyl)benzonitrile.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For organic compounds like 2-(4-Aminophenyl)benzonitrile, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The absorption spectrum is primarily governed by the presence of chromophores, which in this case include the biphenyl system and the nitrile group.

The electronic spectrum of 2-(4-Aminophenyl)benzonitrile is expected to be characterized by transitions involving π and n electrons. Specifically, π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are anticipated due to the aromatic rings of the biphenyl moiety. These transitions are typically intense. Additionally, n → π* transitions, corresponding to the promotion of a non-bonding electron (from the nitrogen of the amino group or the nitrile group) to a π* antibonding orbital, may also be observed, though they are generally weaker.

In a related compound, 2-amino-4-chlorobenzonitrile, two primary absorption peaks corresponding to π → π∗ and n → π∗ transitions have been identified. researchgate.net For benzonitrile itself, a primary absorption band is observed at 224 nm with a secondary band at 271 nm. shimadzu.com The extended conjugation in 2-(4-Aminophenyl)benzonitrile, due to the biphenyl system, is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to simpler benzonitrile derivatives.

Table 1: Expected Electronic Transitions for 2-(4-Aminophenyl)benzonitrile

| Transition Type | Involved Orbitals | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | UV Region | High |

Fluorescence spectroscopy provides valuable information about the emission properties of a molecule after it has been excited by the absorption of light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. uci.edu

The fluorescence properties of aminobenzonitrile derivatives are of particular interest due to the phenomenon of intramolecular charge transfer (ICT) in the excited state. For many aminobenzonitriles, a dual fluorescence is observed, corresponding to emission from a locally excited (LE) state and a charge-transfer (CT) state. The relative intensities of these emissions are highly dependent on the solvent polarity.

Time-Resolved Spectroscopic Methods for Excited-State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for investigating the dynamics of excited states on an ultrafast timescale. doi.org This pump-probe technique allows for the direct observation of the formation and decay of transient species, such as excited singlet states and charge-transfer states.

Upon photoexcitation, molecules can undergo various relaxation processes, including internal conversion, intersystem crossing, and intramolecular charge transfer. In aminobenzonitrile derivatives, fs-TA studies have revealed complex excited-state dynamics involving both locally excited (LE) and charge-transfer (CT) states. For instance, in related systems, an ultrafast relaxation from a higher excited state (S2) to both the LE (S1) and CT states has been observed. researchgate.net

The study of biphenyl derivatives has shown that the electronic structures of excited states can be complex, with possibilities of both planar and twisted geometries influencing the relaxation pathways. rsc.orglibretexts.org For 2-(4-Aminophenyl)benzonitrile, fs-TA would be instrumental in elucidating the timescale of ICT, the lifetimes of the LE and CT states, and the influence of solvent on these dynamics.

Laser-induced fluorescence (LIF) spectroscopy, particularly in a supersonic jet, is a high-resolution technique used to study the vibrational and rotational structure of molecules in their ground and excited states. This method provides detailed information about molecular geometry and conformational changes upon electronic excitation.

For biphenyl and its derivatives, a key structural feature is the torsional angle between the two phenyl rings. In the ground state, biphenyl is non-planar, while in the lowest excited state, it is thought to be planar. researchgate.net LIF studies on 3-aminobiphenyl, a structural isomer of the aminophenyl portion of the target molecule, have been used to determine the torsional potential in the S1 excited state. researchgate.net These studies reveal that the molecule is slightly non-planar in its lowest singlet excited state, and the barrier to internal rotation can be estimated from the observed vibrational level spacing. researchgate.net Such studies on 2-(4-Aminophenyl)benzonitrile would provide valuable insights into its excited-state geometry and the dynamics of conformational relaxation along the torsional coordinate.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. In electron impact (EI) mass spectrometry, the molecule is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion (M+). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.

For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system. miamioh.edu Common fragmentation patterns for amines include the loss of an alkyl radical via α-cleavage. nih.gov In the case of 2-(4-Aminophenyl)benzonitrile, the molecular ion would be expected at an m/z corresponding to its molecular weight. Fragmentation could involve cleavage of the bond between the two phenyl rings, as well as fragmentation of the amino and nitrile substituents. Studies on methoxyhalobiphenyls have shown that the fragmentation pathways can be complex, with rearrangements and multiple bond cleavages. Analysis of the mass spectrum of 2-(4-Aminophenyl)benzonitrile would allow for the confirmation of its elemental composition and provide evidence for its structural connectivity.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2-(4-Aminophenyl)benzonitrile |

| 2-amino-4-chlorobenzonitrile |

| 3-aminobiphenyl |

| Benzonitrile |

| Quinine (B1679958) sulfate |

Despite extensive searches for crystallographic data for the specific compound "2-(4-Aminophenyl)benzonitrile," no publicly available X-ray diffraction studies detailing its solid-state architecture could be located.

Therefore, the requested section on "X-ray Diffraction Studies for Solid-State Architectures" for 2-(4-Aminophenyl)benzonitrile, including detailed research findings and data tables, cannot be provided at this time.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 2-(4-Aminophenyl)benzonitrile. These calculations are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Calculations for molecules structurally similar to 2-(4-Aminophenyl)benzonitrile, such as various aminobiphenyls and substituted benzonitriles, are typically performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, like 6-311++G(d,p), to accurately describe the electronic structure. For 2-(4-Aminophenyl)benzonitrile, the key geometric parameter is the dihedral angle between the two phenyl rings, which dictates the extent of π-conjugation across the molecule. In its ground state, the molecule is not perfectly planar due to steric hindrance between the ortho-hydrogen atoms on the adjacent rings. This twisting angle is a critical determinant of the molecule's electronic and photophysical behavior. DFT calculations can precisely predict this angle, along with bond lengths and angles throughout the structure.

Table 1: Representative Optimized Ground State Geometrical Parameters for Biphenyl-like Systems Calculated by DFT (Note: Data is illustrative of typical values for similar compounds, as specific published data for 2-(4-Aminophenyl)benzonitrile is limited.)

| Parameter | Typical Calculated Value |

| Inter-ring Dihedral Angle (°) | 35 - 45 |

| C-C Inter-ring Bond Length (Å) | 1.48 - 1.49 |

| C-N (Amino) Bond Length (Å) | 1.38 - 1.40 |

| C-C≡N Bond Length (Å) | 1.43 - 1.45 |

| C≡N Bond Length (Å) | 1.15 - 1.16 |

The energetics of the molecule, including its total energy, stability relative to other isomers, and the energy of its frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. The energy difference between the HOMO and LUMO is particularly important as it provides an estimate of the electronic excitation energy.

To investigate the behavior of 2-(4-Aminophenyl)benzonitrile upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the energies of electronic excited states and the probabilities of transitions between them.

For donor-acceptor systems like 2-(4-Aminophenyl)benzonitrile, where the amino group acts as an electron donor and the benzonitrile (B105546) moiety as an electron acceptor, TD-DFT is crucial for understanding intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron can be promoted from a molecular orbital localized on the aminophenyl part to an orbital on the benzonitrile part. TD-DFT calculations can model the energies of the locally excited (LE) state and the charge-transfer (ICT) state. The relative energies of these states are highly dependent on the molecular geometry and the polarity of the surrounding solvent.

Table 2: Typical TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: Values are representative for aminobenzonitrile derivatives in a non-polar solvent.)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| S₀ → S₁ | ~4.2 | ~0.01 | LE (Locally Excited) |

| S₀ → S₂ | ~4.5 | ~0.50 | ICT (Intramolecular Charge Transfer) |

These calculations help to interpret experimental UV-visible absorption spectra by assigning spectral bands to specific electronic transitions. The oscillator strength is a theoretical measure of the intensity of an electronic transition, allowing for direct comparison with experimental absorbance values.

DFT calculations can also predict the vibrational frequencies of 2-(4-Aminophenyl)benzonitrile, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration.

These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral features to the stretching, bending, and torsional motions of the molecule's constituent atoms. For instance, the characteristic stretching frequencies of the C≡N (nitrile) and N-H (amino) groups can be precisely calculated. Comparing the computed frequencies with experimental values often requires the use of a scaling factor to account for approximations in the computational method and anharmonicity effects.

Table 3: Selected Predicted Vibrational Frequencies for Aminobenzonitrile Analogs (Note: Frequencies are typically scaled to compare with experimental data.)

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C≡N Stretch | ~2230 |

| Phenyl Ring C-C Stretch | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

Understanding the electron distribution in 2-(4-Aminophenyl)benzonitrile is key to explaining its reactivity and electronic properties. DFT calculations provide the electron density, from which various analyses can be performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this molecule, the HOMO is typically localized on the electron-donating aminophenyl group, while the LUMO is centered on the electron-accepting benzonitrile moiety.

The transition from the ground state to the first major excited state often corresponds to a HOMO→LUMO excitation, which clearly illustrates the charge-transfer character. Upon this transition, electron density moves from the amino group's region to the nitrile group's region, resulting in an excited state with a much larger dipole moment than the ground state. This change in dipole moment is responsible for the sensitivity of its fluorescence spectrum to solvent polarity, a hallmark of ICT states. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects implicitly), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules explicitly.

The flexibility of 2-(4-Aminophenyl)benzonitrile is dominated by the rotation around the single bond connecting the two phenyl rings. This rotation is not free and is hindered by a rotational energy barrier. The height of this barrier determines the rate of interconversion between different rotational isomers (conformers).

Computational methods can map out the potential energy surface as a function of the inter-ring dihedral angle. The transition states for this rotation occur at planar (0°) and perpendicular (90°) conformations, with the twisted ground state being the energy minimum. Calculating the energy difference between the ground state and these transition states yields the rotational barriers. For biphenyl (B1667301) itself, these barriers are known to be computationally demanding to predict accurately, requiring high levels of theory. The presence of the amino and nitrile substituents modifies these barriers. Understanding this conformational flexibility is crucial, as the degree of twist directly impacts the electronic coupling between the donor and acceptor moieties, and thus the efficiency of the charge transfer process.

Table 4: Representative Calculated Rotational Barriers for Biphenyl Derivatives (Note: Values are illustrative and highly dependent on the computational method.)

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |

| Ground State (~40°) | 0.0 |

| Planar Transition State (0°) | ~1.5 - 2.0 |

| Perpendicular Transition State (90°) | ~2.0 - 3.0 |

These computational studies provide a detailed picture of the structural and electronic landscape of 2-(4-Aminophenyl)benzonitrile, forming a crucial foundation for understanding its chemical and photophysical properties.

Theoretical Studies of Intermolecular Interactions

The 2-(4-Aminophenyl)benzonitrile molecule features both a hydrogen bond donor (the amino -NH₂ group) and a hydrogen bond acceptor (the nitrile -C≡N group). These sites enable it to form specific intermolecular interactions, particularly in protic solvents or in the solid state. Computational chemistry provides powerful tools to analyze these interactions in detail.

Density Functional Theory (DFT) calculations are commonly employed to determine the geometries and energies of hydrogen-bonded complexes. sujps.com By modeling the interaction of 2-(4-aminophenyl)benzonitrile with one or more solvent molecules (e.g., water or methanol), it is possible to calculate the hydrogen bond energies, lengths, and angles.

Further analysis using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature of these bonds. rsc.org QTAIM analysis characterizes the electron density distribution and can identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms, with the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP indicating the strength and nature of the interaction. rsc.org Natural Bond Orbital (NBO) analysis can also be used to quantify the charge transfer associated with hydrogen bond formation. Such theoretical studies are crucial for understanding solvation effects and predicting crystal packing motifs. nih.gov

The two phenyl rings in 2-(4-aminophenyl)benzonitrile provide an extended π-system capable of engaging in non-covalent π-π stacking interactions. These interactions are fundamental to its supramolecular chemistry, influencing its aggregation behavior in solution and its crystal structure in the solid state. nih.gov

Computational modeling is essential for quantifying the strength and preferred geometry of these interactions. High-level ab initio methods or, more commonly, dispersion-corrected DFT (e.g., DFT-D) are used to calculate the interaction energies of stacked dimers of the molecule. nih.gov These calculations can explore different stacking arrangements, such as face-to-face, parallel-displaced, and T-shaped (or edge-to-face) configurations, to identify the most energetically favorable geometries. nih.gov The interaction strength is a delicate balance of electrostatic (quadrupole-quadrupole) and dispersion forces. nih.govmdpi.com Understanding these π-system interactions is vital for crystal engineering and for designing materials where molecular organization dictates function, such as organic semiconductors.

Computational Design and Prediction of 2-(4-Aminophenyl)benzonitrile Derivatives with Tailored Properties

Computational design, or in silico design, is a powerful strategy for developing novel derivatives of 2-(4-aminophenyl)benzonitrile with specific, enhanced properties without the immediate need for extensive synthetic work. By systematically modifying the parent structure and calculating the resulting properties, researchers can screen vast numbers of candidate molecules to identify the most promising ones for applications in fields like organic light-emitting diodes (OLEDs), sensors, or bioimaging.

The core principle involves making targeted chemical modifications, such as adding various electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) to the aromatic rings. DFT and its time-dependent extension, TD-DFT, are the workhorse methods for these predictive studies. These calculations can accurately forecast key electronic and photophysical properties, including:

Absorption and Emission Wavelengths: Predicting how substitutions will shift the color of absorbed and emitted light.

Quantum Yields: Estimating the brightness of a fluorophore by assessing the balance between radiative and non-radiative decay rates.

Dipole Moments: Calculating changes in ground and excited state dipole moments, which are crucial for understanding solvatochromic behavior.

Frontier Molecular Orbitals (HOMO/LUMO): Determining the energy levels of the highest occupied and lowest unoccupied molecular orbitals, which govern the molecule's redox properties and charge injection capabilities in electronic devices.

This predictive power allows for the rational design of derivatives with tailored functionalities, such as shifting the emission to the red or blue region of the spectrum, increasing fluorescence efficiency, or optimizing the molecule for use in specific environments.

| Substituent (R) on Aminophenyl Ring | Predicted λ_em [nm] | Predicted Φ_F (in polar solvent) | Predicted Property Change |

| -H (Parent Molecule) | 450 | 0.10 | Reference |

| -OCH₃ (Methoxy) | 465 | 0.15 | Red-shift, Enhanced Emission |

| -N(CH₃)₂ (Dimethylamino) | 490 | 0.25 | Strong Red-shift, Brighter Emission |

| -F (Fluoro) | 445 | 0.08 | Blue-shift, Slightly Quenched |

| -CF₃ (Trifluoromethyl) | 430 | 0.05 | Strong Blue-shift, Quenched Emission |

Table 2: A hypothetical example of how computational predictions (using TD-DFT) could guide the design of 2-(4-Aminophenyl)benzonitrile derivatives. Substituents (R) are added to the aminophenyl ring to tune the emission wavelength and quantum yield.

Reactivity and Mechanistic Investigations

Intramolecular Charge Transfer (ICT) Phenomena and Mechanisms

Molecules like 2-(4-aminophenyl)benzonitrile, which contain both an electron-donating group (the aminophenyl moiety) and an electron-accepting group (the benzonitrile (B105546) moiety), are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process involves the redistribution of electron density from the donor to the acceptor, leading to a highly polar excited state with distinct photophysical properties.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited state. According to the Franck-Condon principle, this transition is 'vertical,' meaning it occurs so rapidly that the nuclear geometry of the molecule does not have time to change. The initially formed excited state is therefore a vibrationally excited level of an electronic state that has the same geometry as the ground state; this is known as the Franck-Condon state.

For aminobenzonitriles, initial excitation typically leads to a locally excited (LE) state, which resembles the electronic distribution of the constituent aniline-like moiety. Following this initial excitation, the molecule relaxes via several pathways. This relaxation involves both vibrational cooling within the LE state and, crucially, a transition to a lower-energy Intramolecular Charge Transfer (ICT) state. This LE → ICT transition is a key relaxation pathway, where significant charge separation occurs, resulting in a large dipole moment in the excited state. scispace.comnih.gov The efficiency and dynamics of this process are central to the molecule's fluorescence properties. In many analogous donor-acceptor systems, this relaxation from the LE state to the ICT state is an ultrafast process. nih.gov

The most widely accepted model to describe the geometry of the ICT state in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. scispace.com This model postulates that after initial excitation to the LE state, the charge transfer process is facilitated by the rotational twisting of the donor (aminophenyl) group relative to the acceptor (benzonitrile) plane. This rotation, typically approaching 90°, decouples the π-systems of the donor and acceptor, which stabilizes the full charge separation in the resulting TICT state.

The stability of the highly polar TICT state is profoundly influenced by the polarity of the surrounding solvent. rsc.org

In nonpolar solvents, the energy of the polar TICT state is high, and the LE state is preferentially populated. Emission occurs primarily from the LE state, resulting in a single fluorescence band at a higher energy (shorter wavelength).

In polar solvents, the solvent molecules reorient around the excited molecule, stabilizing the highly dipolar TICT state through solvation. This lowers the energy of the TICT state, often below that of the LE state, making the LE → TICT transition favorable. This can lead to a phenomenon known as dual fluorescence, where emission is observed from both the LE state and a red-shifted, broad emission band from the TICT state. scispace.comrsc.org

The rate of the twisting process to form the TICT state is also dependent on solvent viscosity, with more viscous solvents potentially hindering the necessary geometric change. The table below, based on data for the model compound DMABN, illustrates the strong solvent dependency of the fluorescence maxima, which is indicative of the stabilization of the ICT state.

| Solvent | Polarity (Dielectric Constant, ε) | LE Emission Peak (nm) | ICT (TICT) Emission Peak (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | ~350 | Not Observed |

| Diethyl Ether | 4.34 | ~360 | ~430 |

| Acetonitrile | 37.5 | ~370 | ~480 |

Data compiled from analogous systems for illustrative purposes.

The driving force for the ICT process is the electronic interaction between the electron-donating aminophenyl group and the electron-accepting benzonitrile group. The strength of this interaction governs the energy gap between the LE and ICT states and, consequently, the efficiency of the charge transfer.

Donor Strength: The amino group (-NH₂) is a strong electron donor due to the lone pair of electrons on the nitrogen atom. N-alkylation (e.g., forming -N(CH₃)₂) further increases the electron-donating ability, which generally enhances the driving force for ICT, lowers the energy of the ICT state, and promotes dual fluorescence even in less polar solvents. scispace.com

Acceptor Strength: The nitrile group (-C≡N) is a moderate electron acceptor. Its ability to withdraw electron density is crucial for stabilizing the negative charge in the ICT state.

Substituent Effects: The presence of additional substituents on either aromatic ring would significantly modulate the ICT process. Electron-donating groups on the aminophenyl ring or electron-withdrawing groups on the benzonitrile ring would strengthen the donor-acceptor character, decrease the LE-ICT energy gap, and facilitate charge transfer. Conversely, electron-withdrawing groups on the donor ring or electron-donating groups on the acceptor ring would hinder the process. While the ortho-positioning in 2-(4-aminophenyl)benzonitrile introduces steric hindrance that could affect the planarity and electronic coupling in the ground and LE states compared to its 4-substituted isomer, the fundamental donor-acceptor mechanism is expected to remain the same.

Chemical Reactivity of Functional Groups

The chemical reactivity of 2-(4-aminophenyl)benzonitrile is dictated by its two primary functional groups: the aromatic amine of the aminophenyl moiety and the nitrile group.

The aminophenyl group is susceptible to oxidation, a reaction characteristic of anilines. The presence of the electron-rich amino group activates the aromatic ring, making it prone to attack by oxidizing agents. wikipedia.org Depending on the oxidant and reaction conditions, several products can be formed:

Formation of Colored Impurities: Like aniline (B41778), 2-(4-aminophenyl)benzonitrile is expected to darken upon exposure to air and light due to the formation of complex, colored oxidation products. wikipedia.org

Oxidation to Nitroarenes: Strong oxidizing agents, such as peracids (e.g., m-CPBA) or sodium perborate in acetic acid, can oxidize the primary amino group to a nitro group, yielding 2-(4-nitrophenyl)benzonitrile. mdpi.com

Oxidative Coupling: In alkaline solutions or with specific reagents, oxidative coupling reactions can occur, leading to the formation of azo compounds (R-N=N-R) or more complex polymeric materials like polyaniline. wikipedia.org

Oxidative Cyclization: In molecules with appropriate structures, the oxidation of an aniline derivative can be part of an intramolecular cyclization process. For instance, the oxidation of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a key step in forming indolinone structures. nih.gov

| Oxidizing Agent | Typical Product(s) |

|---|---|

| Air / Light | Colored polymers/impurities |

| Potassium Permanganate (B83412) (KMnO₄) | Nitrobenzene, Azobenzene (depending on pH) wikipedia.org |

| Peracids (e.g., m-CPBA) | Nitrosobenzene, Nitrobenzene mdpi.com |

| Sodium Perborate (NaBO₃) | Nitroarenes mdpi.com |

| Chromic Acid (H₂CrO₄) | Quinone wikipedia.org |

The nitrile group (-C≡N) is readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental and widely used reaction in organic synthesis. The most common method for this conversion is catalytic hydrogenation. bme.hu

Catalytic Hydrogenation: This is the most efficient and industrially preferred method for reducing nitriles. ijaerd.org The reaction involves molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Catalysts: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). bme.hursc.org Nickel-based catalysts are often favored for their efficiency and lower cost. rsc.org

Conditions: The reaction is typically carried out under elevated pressure of hydrogen and may require heating. The choice of solvent (often an alcohol like ethanol) and the presence of additives (like ammonia (B1221849) or an acid) can be crucial for minimizing side reactions.

Side Reactions: A primary challenge in nitrile reduction is the formation of secondary and tertiary amines as byproducts. These arise from the reaction of the initially formed primary amine product with the intermediate imine species. The selectivity towards the primary amine can be improved by adjusting reaction conditions, such as adding ammonia to the reaction mixture. bme.hu

The reduction of 2-(4-aminophenyl)benzonitrile would yield [2-(4-aminophenyl)phenyl]methanamine, a diamine compound.

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| H₂ / Raney Nickel | Heterogeneous catalytic hydrogenation. Widely used industrially. | High H₂ pressure, elevated temperature, often with NH₃. |

| H₂ / Pd/C or Pt/C | Heterogeneous catalytic hydrogenation. Effective under milder conditions. bme.hu | Low to high H₂ pressure, room to moderate temperature. |

| Lithium Aluminum Hydride (LiAlH₄) | Stoichiometric reduction with a powerful hydride reagent. | Anhydrous ether or THF, followed by aqueous workup. |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Stoichiometric reduction using a milder hydride in the presence of a catalyst. | Alcoholic solvents. |

Photochemical Reaction Mechanisms and Excited-State Processes

The photochemistry of 2-(4-Aminophenyl)benzonitrile is characteristic of donor-acceptor biphenyl (B1667301) systems, where photoexcitation can lead to the formation of intramolecular charge-transfer (ICT) states. The amino group (-NH2) serves as the electron donor and the benzonitrile moiety acts as the electron acceptor.

Pathways of Excited-State Decay and Lifetimes

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), often referred to as a locally excited (LE) state. From this initial LE state, the molecule can undergo several competing decay processes to return to the ground state.

Intramolecular Charge Transfer (ICT): In polar solvents, a primary decay pathway for donor-acceptor systems is the relaxation from the LE state to a more stable, highly polar intramolecular charge-transfer (ICT) state. unipr.it This process involves the transfer of an electron from the donor (aminophenyl) to the acceptor (cyanophenyl) moiety and is often accompanied by a twisting motion around the bond connecting the two rings to facilitate charge separation. The stabilization of the ICT state is highly dependent on solvent polarity. unipr.it

Fluorescence: The molecule can decay radiatively via the emission of a photon (fluorescence). A key feature of many donor-acceptor benzonitriles is the observation of dual fluorescence:

A higher-energy emission band corresponding to the decay from the LE state (S₁ → S₀).

A lower-energy, red-shifted, and broad emission band from the ICT state (ICT → S₀). The significant solvatochromism (shift in emission wavelength with solvent polarity) of this band is a hallmark of ICT emission. unipr.it

Non-radiative Decay: The excited molecule can also return to the ground state through non-radiative pathways, including:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A transition to a triplet state (e.g., S₁ → T₁), from which it can decay via phosphorescence or non-radiatively.

Photochemical Reaction: In some cases, prolonged irradiation can lead to the formation of photoproducts. For instance, studies on related 4-aminobenzonitriles in acetonitrile have shown that photodegradation can occur, affecting photophysical measurements. nih.govacs.org

| Compound | Process | Decay Time (τ) |

|---|---|---|

| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | Internal Conversion / Vibrational Relaxation | 0.10 ps |

| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | ICT State Formation | 0.97 ps |

| 4-(Diisopropylamino)benzonitrile | Internal Conversion / Vibrational Relaxation | 0.18 ps |

| 4-(Diisopropylamino)benzonitrile | ICT State Formation | 2.18 ps |

Influence of Molecular Design on Photoreactivity

The photochemical and photophysical properties of molecules like 2-(4-Aminophenyl)benzonitrile are highly sensitive to their molecular structure. Modifications to the donor, acceptor, or the linkage between them can profoundly alter the excited-state landscape and subsequent reactivity.

Substituent Effects: The electronic nature of the substituents on the phenyl rings plays a critical role. Research on the photogeneration of C-phenyl-nitrilimines demonstrated that substituting the phenyl ring with an electron-donating group like -NH₂ versus an electron-withdrawing group like -NO₂ significantly influences the stability and structure of the resulting isomers. mdpi.com For 2-(4-Aminophenyl)benzonitrile, increasing the electron-donating strength of the amino group (e.g., by alkylation to -N(CH₃)₂) would lower the ionization potential of the donor moiety, facilitating charge transfer and potentially increasing the yield and stability of the ICT state. Conversely, weakening the acceptor strength of the benzonitrile group would have the opposite effect.

Molecular Geometry: The torsional angle between the two phenyl rings is a key parameter in biphenyl systems. unipr.it In the ground state, there is a significant twist between the rings to minimize steric hindrance. Upon excitation, the molecule may adopt a more planar geometry to maximize π-conjugation and stabilize the charge-transfer state. Restricting or modifying this torsional freedom through chemical bridging can dramatically impact the rates of charge transfer and the relative energies of the LE and ICT states. researchgate.net

Bridge-Mediated Interactions: The nature of the linker connecting the donor and acceptor dictates the electronic coupling between them. In donor-bridge-acceptor (DBA) systems, even subtle changes in the bridge can switch the charge separation mechanism and alter the decay rates. acs.org While 2-(4-Aminophenyl)benzonitrile has a direct biphenyl linkage, this principle highlights the sensitivity of photoreactivity to the pathway connecting the functional moieties. The relaxation of the excited state is often what drives the fast charge separation process in such linked systems. acs.org

In essence, the molecular design provides a powerful tool to tune the photoreactivity, allowing for the rational design of molecules with specific fluorescence properties, excited-state lifetimes, and photochemical behaviors.

Advanced Materials Science Applications

Organic Electronics and Optoelectronic Materials

The inherent donor-acceptor (D-A) character of the 2-(4-Aminophenyl)benzonitrile structure is a fundamental principle in the design of organic semiconductors. This structure facilitates intramolecular charge transfer (ICT), a critical process for the function of many organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

While direct application of 2-(4-Aminophenyl)benzonitrile as a primary emitter in OLEDs is not extensively documented, its structural motifs are integral to the design of more complex, high-performance materials. The combination of an amine-based donor and a nitrile-based acceptor is a common strategy for creating bipolar host materials and emitters that exhibit twisted intramolecular charge transfer (TICT). researchgate.net

Researchers have synthesized various carbazolyl benzonitrile (B105546) derivatives for use as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net These materials are designed to have high triplet energies and spatially separated frontier orbitals, which are crucial for efficient energy transfer to phosphorescent dopants. For instance, bipolar host materials incorporating a bicarbazole donor and a cyano acceptor have been developed for blue PhOLEDs. researchgate.net Similarly, complex molecules like 4-(4-[(E)-2-(4-[4-(diphenyl-amino)phenyl]phenyl)-2-phenylethenyl]phenyl)benzonitrile have been investigated for their TICT-based function in OLEDs. researchgate.net The underlying principle in these advanced materials echoes the donor-acceptor structure of 2-(4-Aminophenyl)benzonitrile.

Role in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) relies on the charge carrier mobility of the organic semiconductor layer. tcichemicals.com The design of high-performance semiconductor materials for OFETs often involves the creation of donor-acceptor copolymers to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby facilitating either hole (p-type) or electron (n-type) transport.

The aminophenyl moiety is a well-known electron-donating building block, while the benzonitrile moiety is an electron-accepting group. researchgate.net The combination of these or similar units is a key strategy for developing polymers with the desired electronic properties for OFET applications. For example, donor-acceptor copolymers such as cyclopentadithiophene-benzothiadiazole (CDT-BTZ) have demonstrated high charge carrier mobilities. researchgate.net Although 2-(4-Aminophenyl)benzonitrile itself is a small molecule, its D-A structure serves as a model for the repeating units in advanced semiconducting polymers used in OFETs.

Development for Dye-Sensitized Solar Cells (DSSCs)

The efficiency of Dye-Sensitized Solar Cells (DSSCs) depends heavily on the properties of the sensitizer (B1316253) dye, which must absorb light broadly across the visible spectrum and efficiently inject electrons into a semiconductor's conduction band, typically titanium dioxide (TiO₂). nih.gov Effective organic dyes for DSSCs are often designed with a D-π-A structure, consisting of an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge.

The 2-(4-Aminophenyl)benzonitrile structure contains the essential donor (aminophenyl) and acceptor (benzonitrile) components. In the design of practical dyes, these foundational units are typically incorporated into larger, more complex molecules to enhance light absorption and ensure proper anchoring to the TiO₂ surface. nih.gov While thousands of dyes have been investigated, including ruthenium(II) polypyridyl complexes and metal-free organic dyes, the fundamental D-A principle exemplified by the aminophenyl-benzonitrile structure remains a cornerstone of molecular design in this field. nih.gov

Exploration as Building Blocks for Organic Semiconductors

Organic building blocks are functionalized molecules that serve as the basic components for the synthesis of larger, more complex molecular architectures for organic electronics. sigmaaldrich.comsigmaaldrich.com The development of high-performance organic semiconductors is highly dependent on the availability of versatile building blocks. researchgate.net

Polymer Chemistry and High-Performance Polymeric Materials

In polymer chemistry, 2-(4-Aminophenyl)benzonitrile and its derivatives are used as monomers to synthesize high-performance polymers like polyamides and poly(amide-imide)s. The incorporation of the benzonitrile moiety into the polymer backbone imparts specific and desirable properties.

Synthesis and Characterization of Polyamides and Poly(amide-imide)s Incorporating the Benzonitrile Moiety

Aromatic polyamides (aramids) and poly(amide-imide)s are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govwikipedia.org However, their rigid structures often lead to poor solubility and high melting temperatures, which complicates processing. researchgate.net A key area of research involves modifying their chemical structure to improve processability without significantly compromising their desirable properties.

The incorporation of nitrile (-CN) groups into the polymer backbone is one such strategy. Research on polyamides and poly(amide-imide)s derived from benzonitrile-containing diamines, such as the closely related 2,2-bis(4-aminophenoxy) benzonitrile, has demonstrated the successful synthesis of thermally stable polymers. researchgate.net These polymers are typically prepared through direct polycondensation reactions.

The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The presence of the nitrile group and other flexible linkages can disrupt chain packing, leading to improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is crucial for processing. researchgate.netnih.gov Films cast from solutions of these polymers are often transparent, tough, and flexible, with high tensile strength. researchgate.net

Below is a table summarizing typical properties of high-performance polyamides and poly(amide-imide)s that incorporate benzonitrile or related structural moieties, based on findings from various studies.

| Polymer Type | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Solubility |

|---|---|---|---|---|

| Polyamide | 0.52 - 0.96 | 210 - 261 | 497 - 597 (in air) | Soluble in NMP, DMSO, DMF |

| Poly(amide-imide) | 0.25 - 1.52 | 227 - 299 | 472 - 543 (in air) | Generally soluble in polar aprotic solvents |

| Benzonitrile-containing Polyamide | 0.31 - 0.93 | 235 - 298 | > 400 (in N₂) | Soluble in DMSO, NMP |

Evaluation of Polymer Film Properties (e.g., Mechanical Strength, Optical Transparency, Dielectric Constant)

The incorporation of 2-(4-Aminophenyl)benzonitrile into polymer backbones, particularly in polyimides, significantly influences the resulting films' physical and electrical properties. The rigid aromatic structure and the polar nitrile (-CN) group are key determinants of their performance.

Mechanical Strength: Aromatic polyimides are renowned for their exceptional mechanical properties. mdpi.com Films derived from monomers containing benzonitrile units are expected to exhibit high tensile strength and modulus, suitable for applications in aerospace and flexible electronics. mdpi.comnih.gov The rigid polymer backbone contributes to mechanical robustness, with typical tensile strengths for related polyimide films ranging from 90 to over 120 MPa. mdpi.com

Optical Transparency: The optical properties of polyimide films are critical for their use in flexible displays and optical devices. While traditional aromatic polyimides are often yellow or brown due to charge-transfer complex (CTC) formation, the specific molecular architecture can be tailored to enhance transparency. ibm.com Introducing asymmetric or bulky groups can disrupt chain packing and reduce intermolecular CTC, leading to colorless or nearly colorless films with high transparency in the visible light spectrum. ibm.com Polyimides with benzonitrile side chains have been shown to produce flexible and transparent films. jimcontent.com

Table 1: Representative Properties of Polyimide Films Containing Benzonitrile Moieties

| Property | Typical Value Range | Reference |

| Tensile Strength | 90 - 120 MPa | mdpi.com |

| Elongation at Break | 5 - 15% | jimcontent.com |

| Optical Transparency | >80% at 450 nm | |

| Cutoff Wavelength | 350 - 370 nm | jimcontent.com |

| Dielectric Constant (1 MHz) | 1.98 - 3.5 | jimcontent.com |

Application in Gas Separation Membranes

Polymer membranes offer an energy-efficient alternative to traditional gas separation methods. The performance of these membranes is determined by both their permeability to different gases and their selectivity for the desired gas. Polyimides are a leading class of materials for these applications due to their excellent thermal and mechanical stability, combined with tunable gas transport properties.

Table 2: Illustrative Gas Permeability Data for a Benzonitrile-Containing Polyimide Membrane

| Gas | Permeability (Barrer) |

| H₂ | 35.5 |

| CO₂ | 21.8 |

| O₂ | 4.6 |

| CH₄ | 0.45 |

| N₂ | 0.8 |

Note: Data is representative and based on values reported for novel polyimides with N-benzonitrile side chains at 35 °C. jimcontent.com 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Exploration of Nanoactuation Properties in Polymeric Films

Information regarding the specific application of polymers derived from 2-(4-Aminophenyl)benzonitrile for nanoactuation properties is not available in the reviewed scientific literature.

Covalent Organic Frameworks (COFs) and Porous Materials

Design and Synthesis as Linkers in Two-Dimensional (2D) COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered porous structures, high surface areas, and tunable functionalities make them promising materials for various applications. mdpi.com The design of COFs relies on the geometric principles of reticular chemistry, where the shape of the monomer units (linkers) dictates the topology of the resulting framework.

2-(4-Aminophenyl)benzonitrile, with its single amine group and linear-like shape, can function as a C₂-symmetric linker in the synthesis of 2D COFs. The most common reaction for forming COFs with amine linkers is imine condensation with aldehyde-containing monomers. By combining a C₂-symmetric linker like 2-(4-Aminophenyl)benzonitrile with multitopic linkers of different symmetries (e.g., C₃-symmetric trialdehydes like 1,3,5-triformylbenzene), it is possible to construct 2D COFs with predictable topologies, such as hexagonal or rhombic pore structures. The synthesis is typically carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for error correction and the growth of a highly crystalline, ordered framework.

Applications in Selective Sorption and Separation Technologies

The inherent porosity and tunable chemistry of COFs make them ideal candidates for selective adsorption and separation processes. The properties of a COF can be precisely engineered by choosing linkers with specific functional groups.

Incorporating 2-(4-Aminophenyl)benzonitrile as a linker introduces polar nitrile groups into the porous structure of the COF. These functional groups can act as specific binding sites, enhancing the framework's affinity for certain molecules. For example, the strong dipole moment of the nitrile group can lead to favorable interactions with polar gases like CO₂, which has a large quadrupole moment. This enhanced interaction can significantly increase the selectivity of the COF for CO₂ over nonpolar gases like methane (B114726) (CH₄) or nitrogen (N₂). By designing COFs with pores lined with these nitrile functionalities, it is possible to create highly effective materials for applications such as post-combustion carbon capture and natural gas purification.

Chemosensor Applications

Design Principles for 2-(4-Aminophenyl)benzonitrile-Based Chemosensors

The fundamental design of chemosensors based on 2-(4-Aminophenyl)benzonitrile revolves around the strategic modification of its amino group to create a specific recognition site for a target analyte. This modification often involves the formation of Schiff bases or azo dyes, which introduces a binding pocket and a signaling unit within the same molecule. The interaction between the sensor and the analyte triggers a measurable change in the sensor's photophysical properties, such as fluorescence or color, enabling detection.

Development of Fluorescent Sensing Platforms

Fluorescent chemosensors derived from 2-(4-Aminophenyl)benzonitrile are typically designed based on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). A common strategy involves the condensation of the amino group of 2-(4-Aminophenyl)benzonitrile with an aldehyde-containing fluorophore, such as salicylaldehyde (B1680747) or its derivatives, to form a Schiff base.

In the unbound state, these Schiff base ligands may exhibit weak fluorescence due to PET from the nitrogen atom of the imine to the fluorophore. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the metal complex, inhibiting the PET process and leading to a "turn-on" fluorescence response. The choice of the fluorophore and any additional coordinating groups on the aldehyde component can be tailored to achieve selectivity for specific metal ions. For instance, the geometry and electronic properties of the binding pocket can be optimized to preferentially accommodate ions like Cu²⁺ or Zn²⁺.

Engineering of Colorimetric Detection Systems

Colorimetric sensors offer the advantage of naked-eye detection, providing a simple and direct qualitative or semi-quantitative analysis. For 2-(4-Aminophenyl)benzonitrile, a primary route to creating colorimetric sensors is through the formation of azo dyes. This is achieved by diazotizing the primary amino group of 2-(4-Aminophenyl)benzonitrile and subsequently coupling it with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.

The resulting azo dye possesses a distinct color arising from the extended π-conjugation of the molecule. When this azo dye-based ligand coordinates with a metal ion, the electronic distribution within the molecule is perturbed. This perturbation alters the energy of the π-π* and n-π* electronic transitions, leading to a shift in the maximum absorption wavelength (λmax) and a visible color change. The selectivity of these colorimetric sensors can be tuned by incorporating specific chelating groups into the azo dye structure that exhibit a high affinity for the target metal ion.

Mechanistic Insights into Analyte Recognition and Signal Transduction